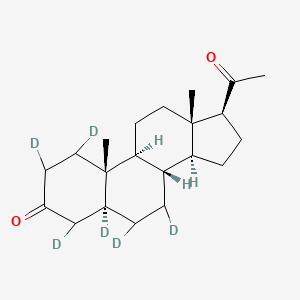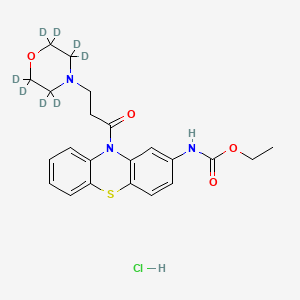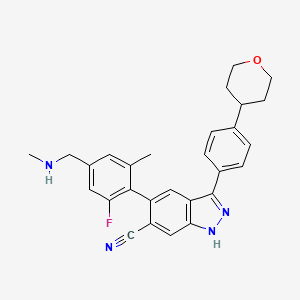
Trimethylamine-N-oxide-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:
Starting Material: Trimethylamine.
Oxidizing Agent: Hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.
化学反应分析
Types of Reactions
Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: Trimethylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
科学研究应用
Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.
Medicine: Investigated for its role in cardiovascular diseases and other health conditions.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
作用机制
Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:
Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.
Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.
Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.
相似化合物的比较
Similar Compounds
Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.
Choline: A precursor in the biosynthesis of trimethylamine N-oxide.
Betaine: Another related compound involved in similar metabolic pathways.
Uniqueness
Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.
属性
分子式 |
C3H9NO |
|---|---|
分子量 |
78.088 g/mol |
IUPAC 名称 |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
InChI 键 |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
手性 SMILES |
[13CH3][N+]([13CH3])([13CH3])[O-] |
规范 SMILES |
C[N+](C)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


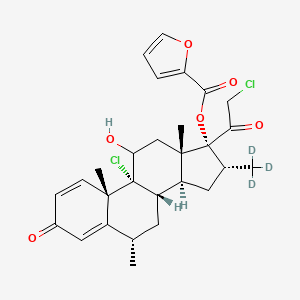
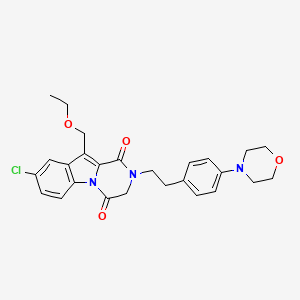
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
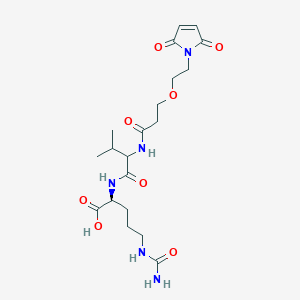

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
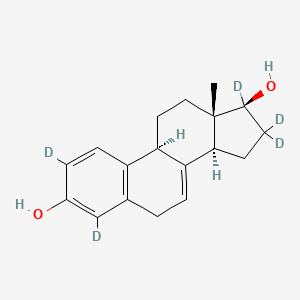
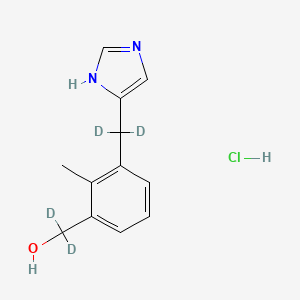
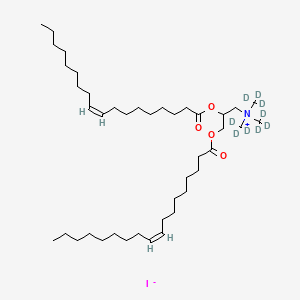
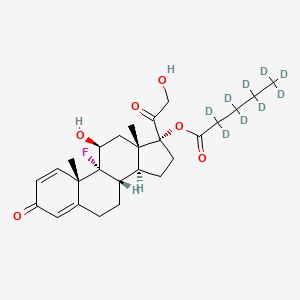
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
